(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid chemical structure
(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid chemical structure
Title: Technical Whitepaper: Structural Dynamics, Synthesis, and Pharmacological Applications of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic Acid
Executive Summary
(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid is a specialized, functionally dense heterocyclic compound. As a methylated analog of the naturally occurring urocanic acid, it serves a dual purpose in modern biochemical research: it acts as a critical building block in the synthesis of targeted oncology therapeutics[1] and functions as a molecular probe in photobiological studies. This guide provides a comprehensive, field-validated analysis of its chemical properties, synthetic workflows, and analytical characterization tailored for drug development professionals.
Chemical Identity and Structural Dynamics
The compound features an imidazole core substituted with a methyl group at the C4 position and an acrylic acid moiety at the C5 position. The (E) designation indicates a trans geometry across the vinylic double bond.
Tautomerism and Nomenclature: In aqueous and organic solutions, the 1H-imidazole ring undergoes rapid intermolecular proton exchange between the N1 and N3 nitrogen atoms. Consequently, 4-methyl-1H-imidazol-5-yl and 5-methyl-1H-imidazol-4-yl are tautomeric equivalents. While CAS Registry Number 1225649-94-4 specifically identifies the (E)-isomer[2], CAS 88634-90-6 is frequently used interchangeably in commercial catalogs for the general or unspecified stereoisomer[3].
Physicochemical Profile
To facilitate assay design and pharmaceutical formulation, the core quantitative properties of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid are summarized below:
| Property | Value | Scientific Implication |
| Molecular Formula | C7H8N2O2 | Dictates a highly conjugated, planar structure. |
| Molecular Weight | 152.15 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| CAS Registry Number | 1225649-94-4[2] | Specific to the (E)-stereoisomer. |
| Hydrogen Bond Donors | 2 | N-H (imidazole) and O-H (carboxylic acid). |
| Hydrogen Bond Acceptors | 3 | N (imidazole), C=O, and C-O (carboxylic acid). |
| Topological Polar Surface Area | ~66.0 Ų | Suggests moderate membrane permeability. |
Synthetic Methodology: The Knoevenagel-Doebner Condensation
The most efficient and scalable method for synthesizing (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid is the Doebner modification of the Knoevenagel condensation. This method leverages the high reactivity of 4-methyl-1H-imidazole-5-carbaldehyde with malonic acid.
Causality in Experimental Design:
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Pyridine/Piperidine System: Pyridine acts as both the solvent and a weak base, while piperidine serves as a nucleophilic catalyst. Piperidine forms a reactive iminium ion intermediate with the aldehyde, significantly lowering the activation energy for the nucleophilic attack by the enolate of malonic acid.
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Thermal Decarboxylation: Heating the reaction to 90–100 °C drives the elimination of CO₂ from the geminal dicarboxylic acid intermediate, thermodynamically favoring the more stable (E)-alkene due to minimized steric hindrance.
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Isoelectric Precipitation: The product is amphoteric. Adjusting the pH to 4.5–5.0 neutralizes both the basic imidazole nitrogen and the acidic carboxylate, forming a zwitterion with minimal aqueous solubility, thus maximizing the isolated yield.
Step-by-Step Protocol:
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Reagent Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, suspend 4-methyl-1H-imidazole-5-carbaldehyde (1.0 equivalent) and malonic acid (1.5 equivalents) in anhydrous pyridine (3 mL per mmol of aldehyde).
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Catalyst Addition: Add catalytic piperidine (0.1 equivalents) dropwise while stirring.
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Condensation & Reflux: Heat the reaction mixture to 90–100 °C for 4 to 6 hours. Monitor the evolution of CO₂ gas (indicative of decarboxylation) and track reaction completion via TLC or LC-MS.
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Quenching & Work-up: Cool the mixture to room temperature and pour it into crushed ice. Carefully adjust the pH to 4.5–5.0 using 1M HCl. A crystalline precipitate will form.
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Isolation & Purification: Filter the crude zwitterionic solid under vacuum. Wash sequentially with ice-cold water and cold ethanol. Recrystallize from a boiling water/ethanol mixture to yield the pure (E)-isomer.
Synthetic workflow for (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid via Doebner modification.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized batch, the following self-validating analytical checks must be performed:
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¹H NMR Spectroscopy (DMSO-d6): The stereochemistry is definitively confirmed by the vinylic protons. The (E)-isomer exhibits two distinct doublets at approximately 6.3 ppm and 7.5 ppm with a large coupling constant (
Hz), characteristic of trans geometry. The imidazole C2-H appears as a sharp singlet at ~7.6 ppm, and the C4-methyl group as a singlet at ~2.3 ppm. -
LC-MS: Electrospray ionization (ESI+) will yield a prominent
peak at 153.1.
Pharmacological Relevance & Advanced Applications
1. Oncology & Targeted Therapeutics (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid is heavily utilized as a synthetic intermediate in the pharmaceutical industry. Notably, it is a critical building block in the development of substituted 2,3-dihydrobenzofuranyl compounds[1]. These complex molecules, developed and patented by Karyopharm Therapeutics, function as selective inhibitors of nuclear export (SINE) and are actively investigated for the treatment of hematological malignancies, such as mantle cell lymphoma[1]. The acrylic acid tail serves as an ideal handle for amide coupling with various pharmacophores.
2. Photobiology and Urocanic Acid Analogy As a direct structural analog of urocanic acid (3-(1H-imidazol-4-yl)acrylic acid), the 4-methyl derivative is a valuable tool in photobiology. Natural urocanic acid resides in the stratum corneum and undergoes (E) to (Z) photoisomerization upon UVB exposure, initiating systemic immunosuppression.
Photochemical (E)-to-(Z) isomerization pathway typical of urocanic acid analogs.
Researchers utilize the 4-methyl analog to investigate how steric bulk on the imidazole ring affects the quantum yield of this photoisomerization and the subsequent binding affinity of the (Z)-isomer to target receptors (such as the 5-HT2A receptor). The methyl group alters the electron density and pKa of the imidazole ring, providing critical structure-activity relationship (SAR) data for designing novel immunomodulatory drugs.
References
- Source: Karyopharm Therapeutics Inc. (U.S. Patent US20160221994A1)
